3-(2-噻吩基甲基)-2-硫代-2,3-二氢-4(1H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

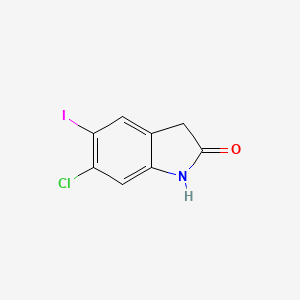

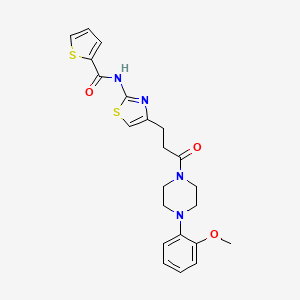

The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone class, which is a heterocyclic chemical compound with a wide range of biological activities. Quinazolinones have been the subject of extensive research due to their potential therapeutic applications, including antitumor, antimicrobial, and anticonvulsant properties 10.

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation using phenyliodine diacetate . Another method includes the reaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid or methyl anthranilate, followed by cyclodehydration and treatment with hydrazine hydrate . Additionally, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various reagents such as halogenoketones, halogenoaldehydes, and substituted cinnamic acids has been used to synthesize novel derivatives .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be modified at various positions to yield a wide array of derivatives with different biological activities. The introduction of substituents such as thienyl groups can significantly influence the compound's pharmacological properties10.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with isocyanates, isothiocyanates, and chloroacetates to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively . They can also react with chloroformates, leading to N- and S-alkylated products . These reactions are crucial for the diversification of the quinazolinone scaffold and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can enhance the central nervous system depressant activities and reduce toxicity . The presence of a thienyl group can confer antitumor properties, as evidenced by certain 2-thieno-4(3H)-quinazolinone analogs showing promising activity in the National Cancer Institute's antitumor screen protocol10. The electronic and steric effects of substituents on the quinazolinone core can affect the compound's reactivity and biological activity.

科学研究应用

合成和生物活性

3-(2-噻吩基甲基)-2-硫代-2,3-二氢-4(1H)-喹唑啉酮属于 4(3H)-喹唑啉酮类化合物,以其多种生物活性而闻名。这些化合物(包括喹唑啉酮的衍生物)由于其广泛的生物活性,已因其在各种治疗领域的潜力而被广泛研究。

镇痛活性:喹唑啉酮衍生物显示出显着的镇痛活性。例如,由 3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮合成的化合物表现出相当的镇痛活性,其有效性在使用乙酸诱导小鼠扭体的不体外研究中超过了标准镇痛药 (Osarumwense Peter Osarodion,2023)。

抗菌和抗肿瘤活性:新型喹唑啉酮衍生物已合成并测试了其对各种细菌和真菌菌株的抗菌活性。一些化合物表现出有希望的结果,表明有可能发展成为新的抗菌剂。此外,还对某些癌细胞系进行了体外抗肿瘤活性的初步测试,表明潜在的抗肿瘤能力 (Abu-Hashem,2018)。

抗惊厥活性:几种与已知抗惊厥化合物结构相关的 2-取代 3-芳基-4(3H)-喹唑啉酮已被合成并评估其抗惊厥功效。初步筛选表明,特定的衍生物显示出有希望的抗惊厥活性,在动物模型中提供对癫痫发作的保护 (James F. Wolfe 等,1990)。

化学合成和表征:已经探索了新型喹唑啉酮衍生物的化学合成和光谱表征,有助于了解它们的化学性质和作为治疗剂的潜力。这些合成方法能够生产出多种喹唑啉酮衍生物,具有进一步药理学评估的潜力 (M. Mahmoud 等,2012)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |

CAS 编号 |

218929-74-9 |

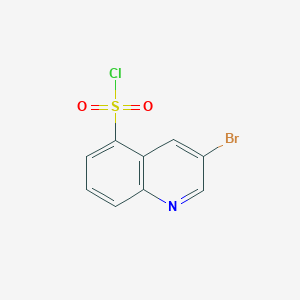

分子式 |

C13H10N2OS2 |

分子量 |

274.36 |

IUPAC 名称 |

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |

InChI 键 |

UOPGKGRKHBIOKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)